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molecular formula C12H14INO B8278568 2-(3-Ethoxy-4-iodo-phenyl)-2-methyl-propionitrile

2-(3-Ethoxy-4-iodo-phenyl)-2-methyl-propionitrile

Cat. No. B8278568
M. Wt: 315.15 g/mol
InChI Key: LZEDETHLCGILAR-UHFFFAOYSA-N
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Patent
US07964724B2

Procedure details

2-(3-Ethoxy-phenyl)-2-methyl-propionitrile (2.96 grams, 15.65 mmol) was dissolved in a freshly prepared acetic acid solution of iodine monochloride (20 mL of a 1.54 M iodine monochloride solution in acetic acid, 30.8 mmol). The reaction was slightly exothermic. The reaction mixture was allowed to stand at room temperature for 3 d. The reaction mixture was concentrated, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with 10% sodium carbonate (1×), brine (1×), and dried (anhydrous magnesium sulfate). The solids were filtered off, and the filtrate was concentrated to dryness. The residue was purified by flash chromatography 110 g of silica gel, eluting with a gradient of ethyl acetate in hexanes) to give 2-(3-ethoxy-4-iodo-phenyl)-2-methyl-propionitrile (2.53 g, 51%). LR-MS: 316.21 [(M+H)+]
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([C:10]([CH3:14])([CH3:13])[C:11]#[N:12])[CH:7]=[CH:8][CH:9]=1)[CH3:2].[I:15]Cl>C(O)(=O)C>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([C:10]([CH3:13])([CH3:14])[C:11]#[N:12])[CH:7]=[CH:8][C:9]=1[I:15])[CH3:2]

Inputs

Step One
Name
Quantity
2.96 g
Type
reactant
Smiles
C(C)OC=1C=C(C=CC1)C(C#N)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with 10% sodium carbonate (1×), brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography 110 g of silica gel
WASH
Type
WASH
Details
eluting with a gradient of ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1I)C(C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.53 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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